REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([N+:8]([O-])=O)[CH:7]=1.[H][H]>CO.[Ni]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:7]=1)[NH2:8]
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Name
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|
Quantity
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90 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C1)[N+](=O)[O-])Cl
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Name
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|
Quantity
|
500 mL
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Type
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solvent
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Smiles
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CO
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
|
BrC=1C=CC(=C(N)C1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |